P2X3 Antagonist Activity vs. Inactive 5-Lipoxygenase Target Profile
This compound demonstrates a specific and moderate antagonist activity against the rat P2X purinoceptor 3 (P2X3) [1]. In contrast, it exhibits negligible inhibitory activity against human 5-lipoxygenase (5-LOX) [2]. This selectivity profile differentiates it from compounds like zileuton or other 5-LOX inhibitors.
| Evidence Dimension | Inhibitory Potency (P2X3 vs. 5-LOX) |
|---|---|
| Target Compound Data | P2X3 EC50 = 350 nM; 5-LOX IC50 > 10,000 nM |
| Comparator Or Baseline | N/A (Profile Comparison) |
| Quantified Difference | Target compound is >28-fold more potent against P2X3 than 5-LOX in these assay contexts. |
| Conditions | P2X3: recombinant rat P2X3 expressed in Xenopus oocytes; 5-LOX: human enzyme. |
Why This Matters
This selectivity profile is crucial for procurement decisions in pain or inflammation research where avoiding 5-LOX inhibition is desired.
- [1] BindingDB. (2007). BDBM147403: Antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3). Retrieved from bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50591538: Inhibition of human 5-lipoxygenase. Retrieved from bindingdb.org View Source
